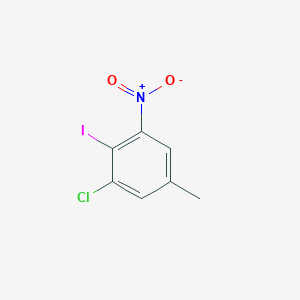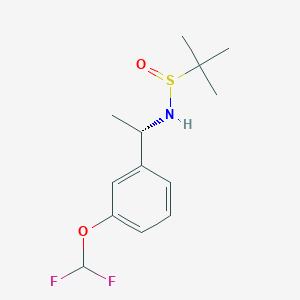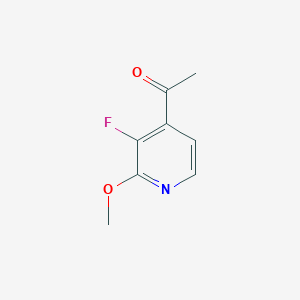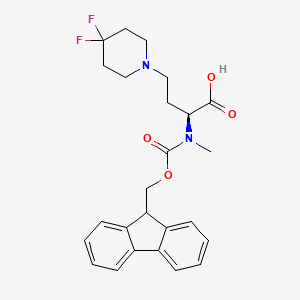![molecular formula C13H21NO6 B12848568 (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B12848568.png)
(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[45]decane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to maintain the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups within the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[45]decane-7-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and other industrial products.
Mécanisme D'action
The mechanism of action of (7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
Spirooxindoles: Known for their biological activity and use in drug discovery.
Spirocyclic lactams: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart is its specific spirocyclic structure combined with the presence of the tert-butoxycarbonyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H21NO6 |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
(7R)-8-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-5-4-13(18-6-7-19-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1 |
Clé InChI |
RQLRIOGQOUXOIL-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC2(C[C@@H]1C(=O)O)OCCO2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1C(=O)O)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)




![2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate](/img/structure/B12848524.png)
![tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12848532.png)
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)



